Enhanced Lipophilicity for Membrane Permeability
The target 2-pyridyl isomer exhibits a calculated XLogP3 value of 0.9, which is higher than the 0.8 value computed for both the 3-pyridyl (CAS 1402232-59-0) and 4-pyridyl (CAS 1385696-69-4) isomers [1][2][3]. This difference indicates a meaningful increase in lipophilicity that can influence passive membrane permeability and oral bioavailability in early-stage drug discovery. The quantitative difference of ΔXLogP = +0.1, while seemingly small, can significantly shift a compound's position within the optimal lipophilicity range for lead optimization.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Methyl 4-(pyridin-3-yl)oxane-4-carboxylate: 0.8; Methyl 4-(pyridin-4-yl)oxane-4-carboxylate: 0.8 |
| Quantified Difference | ΔXLogP = +0.1 over both 3- and 4-pyridyl isomers |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A higher calculated logP directly correlates with improved passive membrane permeability, making this compound a preferred starting point for medicinal chemists optimizing CNS or cell-permeable agents where the 3- or 4-pyridyl isomers may underperform.
- [1] PubChem, Compound Summary for CID 66570802, Methyl 4-(pyridin-2-yl)oxane-4-carboxylate, XLogP3-AA: 0.9. View Source
- [2] PubChem, Compound Summary for CID 66570816, Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, XLogP3-AA: 0.8. View Source
- [3] PubChem, Compound Summary for CID 86277268, Methyl 4-(pyridin-4-yl)oxane-4-carboxylate, XLogP3-AA: 0.8. View Source
